molecular formula C14H10N2O B8604451 7-pyridin-2-yl-1H-quinolin-5-one

7-pyridin-2-yl-1H-quinolin-5-one

Cat. No.: B8604451
M. Wt: 222.24 g/mol
InChI Key: PHCMTLKSZKPPFG-UHFFFAOYSA-N
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Description

7-pyridin-2-yl-1H-quinolin-5-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a quinoline ring fused with a pyridine ring and a hydroxyl group at the 5th position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-pyridin-2-yl-1H-quinolin-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminopyridine and 2-chlorobenzaldehyde in the presence of a base can lead to the formation of the desired quinoline derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-pyridin-2-yl-1H-quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the pyridine or quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

7-pyridin-2-yl-1H-quinolin-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a fluorescent probe for studying biological systems due to its photophysical properties.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-pyridin-2-yl-1H-quinolin-5-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group and the nitrogen atoms in the pyridine and quinoline rings can form hydrogen bonds and coordinate with metal ions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    8-(Pyridin-2-yl)quinolin-7-ol: Similar structure but with the hydroxyl group at a different position.

    2-(Pyridin-2-yl)quinolin-8-amine: Contains an amine group instead of a hydroxyl group.

    Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline ring.

Uniqueness

7-pyridin-2-yl-1H-quinolin-5-one is unique due to the specific positioning of the hydroxyl group, which can influence its chemical reactivity and biological activity. The presence of both pyridine and quinoline rings also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

7-pyridin-2-ylquinolin-5-ol

InChI

InChI=1S/C14H10N2O/c17-14-9-10(12-5-1-2-6-15-12)8-13-11(14)4-3-7-16-13/h1-9,17H

InChI Key

PHCMTLKSZKPPFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(C=CC=N3)C(=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.025 g 3-(1-(tert-butyldimethylsilyloxy)vinyl)-2-(pyridin-2-ylethynyl)pyridine was dissolved in 100 mL dimethoxyethane and 126 mg of trifluormethanesulfonic acid silver salt added and stirred 7 h at 70° C. The mixture is diluted with DCM and extracted with saturated NaHCO3 solution (3×). The organic phase was dried (MgSO4) and concentrated in vacuo. The residual mixture was dissolved in 10 mL THF, 1.2 mL of tertbutylammoniumfluoride in THF (1N) was added and the mixture stirred for 2 h at 25° C. The mixture was diluted with DCM and extracted with water (1×) and the organic phase concentrated in vacuo and purified via FCC (100 g SiO2, DCM→DCM 93:7) to yield 165 mg of 7-(pyridin-2-yl)quinolin-5-ol 6.3 as solid. HPLC-MS: Rt=0.78 min (method E), M+H=223.
Name
3-(1-(tert-butyldimethylsilyloxy)vinyl)-2-(pyridin-2-ylethynyl)pyridine
Quantity
1.025 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
trifluormethanesulfonic acid silver salt
Quantity
126 mg
Type
catalyst
Reaction Step Three

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